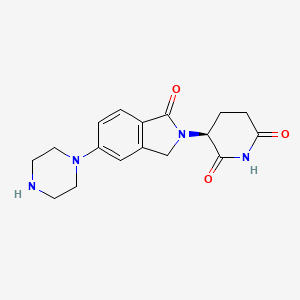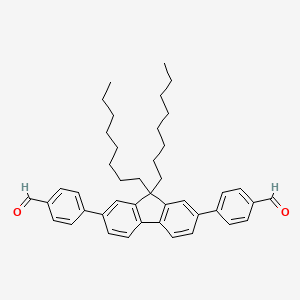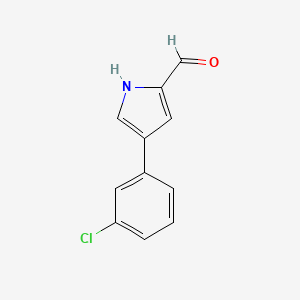
Cyclohexanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanesulfonic acid is an organic compound with the molecular formula C₆H₁₂O₃S. It is a sulfonic acid derivative of cyclohexane, characterized by the presence of a sulfonic acid group (-SO₃H) attached to the cyclohexane ring. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, this compound is produced by the direct sulfonation of cyclohexane with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert it into cyclohexylamine or other reduced derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Cyclohexyl halides, alkyl cyclohexanes.
Aplicaciones Científicas De Investigación
Cyclohexanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with molecular targets, facilitating reactions such as esterification, hydrolysis, and alkylation. The compound’s ability to donate protons makes it a valuable catalyst in both homogeneous and heterogeneous catalysis.
Comparación Con Compuestos Similares
Cyclohexanesulfonic acid can be compared with other sulfonic acids, such as:
Benzenesulfonic acid: Unlike this compound, benzenesulfonic acid has an aromatic ring, which imparts different chemical properties and reactivity.
Methanesulfonic acid: This compound has a simpler structure with a single carbon atom, making it less bulky and more reactive in certain reactions.
Toluene-4-sulfonic acid: Similar to benzenesulfonic acid but with a methyl group, it has unique reactivity due to the presence of the aromatic ring and the methyl substituent.
This compound stands out due to its cyclohexane ring, which provides steric hindrance and influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
cyclohexanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGASCUQXLPSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)




![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)






